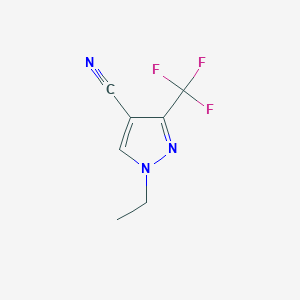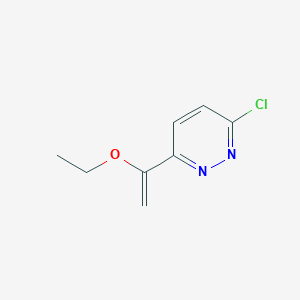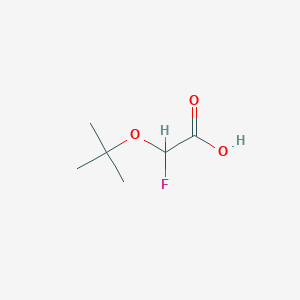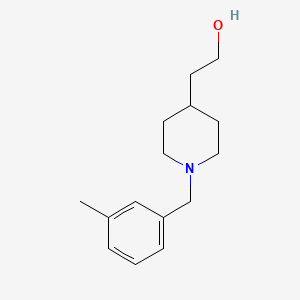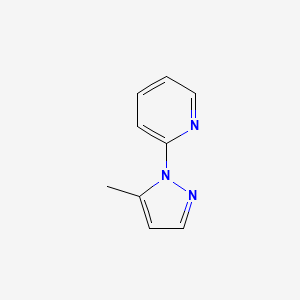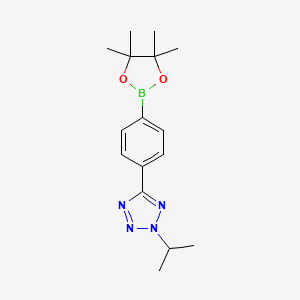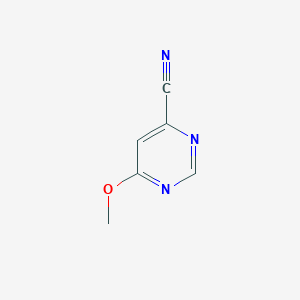![molecular formula C24H16N2 B1467890 11-フェニル-11,12-ジヒドロインドロ[2,3-a]カルバゾール CAS No. 1024598-06-8](/img/structure/B1467890.png)
11-フェニル-11,12-ジヒドロインドロ[2,3-a]カルバゾール
概要
説明
11-Phenyl-11,12-dihydroindolo[2,3-a]carbazole is a useful research compound. Its molecular formula is C24H16N2 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound 11-Phenyl-11,12-dihydroindolo[2,3-a]carbazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 11-Phenyl-11,12-dihydroindolo[2,3-a]carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11-Phenyl-11,12-dihydroindolo[2,3-a]carbazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
光電子材料
11-フェニル-11,12-ジヒドロインドロ[2,3-a]カルバゾール: は光電子工学の分野で広く利用されています 。その独特の分子構造により、熱活性化遅延蛍光 (TADF) 材料の合成に最適な候補となります。この材料は有機発光ダイオード (OLED) に使用されます。この化合物は効率的な電子移動を促進する能力があり、OLED の本体と発光層の材料の開発に役立ち、これらのデバイスの性能とエネルギー効率を向上させます。
医薬品中間体
この化合物は、抗癌剤の合成における重要な中間体として役立ちます 。その複雑な構造により、様々な種類の癌に対する潜在的な治療効果を持つ新規分子を創り出すことができます。研究者はその化学的特性を利用して、癌細胞を高度に特異的に標的とする薬物を開発しています。
蛍光染料と発光材料
11-フェニル-11,12-ジヒドロインドロ[2,3-a]カルバゾール は、その優れた発光特性により、蛍光染料として頻繁に使用されます 。特定の条件下で光を放出する新しい材料の開発に使用され、これは高度な画像技術とセンサーの開発に特に役立ちます。
有機太陽電池
この化合物は、有機太陽電池の製造に不可欠です 。その分子配置は、光を電気エネルギーに変換できる有機半導体材料をより効率的に作製するのに有利であり、太陽エネルギー技術の進歩に貢献しています。
化学研究と合成
化学研究では、11-フェニル-11,12-ジヒドロインドロ[2,3-a]カルバゾール は、様々な複雑な分子の合成に使用されます 。反応におけるその汎用性により、化学者は新しい合成経路を探求し、さらなる研究と応用に適した幅広い化学物質を創り出すことができます。
材料科学
この化合物の堅牢な構造は、材料の特性を強化するために使用される材料科学にとって有益です 。ポリマーや他の材料に組み込むことで、様々な用途における安定性、耐久性、性能を向上させることができます。
生化学分析
Biochemical Properties
11-Phenyl-11,12-dihydroindolo[2,3-a]carbazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as an effective inhibitor of protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them . This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses. Additionally, 11-Phenyl-11,12-dihydroindolo[2,3-a]carbazole has been shown to interact with cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19, inhibiting their activity . These interactions highlight the compound’s potential impact on metabolic processes and drug metabolism.
Cellular Effects
The effects of 11-Phenyl-11,12-dihydroindolo[2,3-a]carbazole on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of protein kinases can lead to changes in cell proliferation, differentiation, and apoptosis . In cancer cells, this compound has been observed to induce cell cycle arrest and promote apoptosis, thereby inhibiting tumor growth . Furthermore, 11-Phenyl-11,12-dihydroindolo[2,3-a]carbazole affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell survival and proliferation .
Molecular Mechanism
At the molecular level, 11-Phenyl-11,12-dihydroindolo[2,3-a]carbazole exerts its effects through several mechanisms. It binds to the active sites of protein kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition disrupts signaling pathways that are essential for cell growth and survival. Additionally, the compound can interact with DNA and RNA, affecting the transcription and translation processes . By binding to specific sequences in the genome, 11-Phenyl-11,12-dihydroindolo[2,3-a]carbazole can modulate the expression of genes involved in various cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 11-Phenyl-11,12-dihydroindolo[2,3-a]carbazole have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . In in vitro studies, the long-term exposure to 11-Phenyl-11,12-dihydroindolo[2,3-a]carbazole has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound’s effects on cellular function have been consistent with those observed in vitro, with prolonged exposure leading to significant changes in cell behavior .
Dosage Effects in Animal Models
The effects of 11-Phenyl-11,12-dihydroindolo[2,3-a]carbazole vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings suggest that while 11-Phenyl-11,12-dihydroindolo[2,3-a]carbazole has therapeutic potential, careful dosage optimization is necessary to minimize adverse effects.
Metabolic Pathways
11-Phenyl-11,12-dihydroindolo[2,3-a]carbazole is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, including CYP1A2 and CYP2C19 . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic flux and levels of these metabolites can influence the overall activity and toxicity of 11-Phenyl-11,12-dihydroindolo[2,3-a]carbazole . Additionally, the compound’s interaction with other metabolic enzymes and cofactors can further modulate its effects on cellular metabolism.
Transport and Distribution
Within cells and tissues, 11-Phenyl-11,12-dihydroindolo[2,3-a]carbazole is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s lipophilic nature allows it to accumulate in lipid-rich regions, affecting its localization and activity . Furthermore, the distribution of 11-Phenyl-11,12-dihydroindolo[2,3-a]carbazole within different tissues can influence its overall pharmacokinetics and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 11-Phenyl-11,12-dihydroindolo[2,3-a]carbazole plays a critical role in its activity and function. The compound is known to localize in the nucleus, where it can interact with DNA and transcription factors . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Additionally, 11-Phenyl-11,12-dihydroindolo[2,3-a]carbazole can accumulate in other organelles, such as the mitochondria, where it can influence mitochondrial function and apoptosis .
特性
IUPAC Name |
12-phenyl-11H-indolo[2,3-a]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c1-2-8-16(9-3-1)26-22-13-7-5-11-18(22)20-15-14-19-17-10-4-6-12-21(17)25-23(19)24(20)26/h1-15,25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENOQUQIVSMWGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C5=C(C=C4)C6=CC=CC=C6N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1024598-06-8 | |
| Record name | 11,12-Dihydro-11-phenylindolo[2,3-a]carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 2-{[(tert-butoxycarbonyl)amino]oxy}acetate](/img/structure/B1467808.png)

